3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one
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Overview
Description
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one is a quinoline derivative characterized by the presence of an aminomethyl group at the 3-position and a trifluoromethyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinoxalin-2(1H)-ones. One common method is the electrochemical C–H activation, which allows for the direct functionalization of the quinoxalin-2(1H)-one core. This method avoids the use of stoichiometric oxidants and heavy metal catalysts, making it a more sustainable approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of electrochemical methods in continuous flow reactors suggests potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinolin-2(1H)-one derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can undergo substitution reactions, particularly at the aminomethyl and trifluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include N-hydroxyphthalimide esters for decarboxylative alkylation and aliphatic aldehydes for C–H functionalization . Conditions often involve electrochemical setups or photoredox catalysis .
Major Products
The major products formed from these reactions include various functionalized quinolin-2(1H)-one derivatives, which can be further utilized in drug development and material science .
Scientific Research Applications
3-(Aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-6-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the activation or inhibition of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: A closely related compound with similar core structure but lacking the aminomethyl and trifluoromethyl groups.
3-Hydroxyalkylquinoxalin-2(1H)-one: Another derivative with different functional groups at the 3-position.
Uniqueness
The trifluoromethyl group, in particular, enhances the compound’s stability and bioactivity .
Properties
Molecular Formula |
C11H9F3N2O |
---|---|
Molecular Weight |
242.20 g/mol |
IUPAC Name |
3-(aminomethyl)-6-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)8-1-2-9-6(4-8)3-7(5-15)10(17)16-9/h1-4H,5,15H2,(H,16,17) |
InChI Key |
KLHDZNKGTKTYQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C=C(C(=O)N2)CN |
Origin of Product |
United States |
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